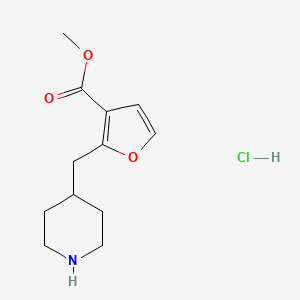

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride

CAS No.: 1134618-26-0

Cat. No.: VC8392830

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134618-26-0 |

|---|---|

| Molecular Formula | C12H18ClNO3 |

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H |

| Standard InChI Key | YNGZQYKUYQZUST-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl |

| Canonical SMILES | COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride comprises a furan ring substituted at the 3-position with a methyl ester group and at the 2-position with a piperidin-4-ylmethyl moiety. The hydrochloride salt enhances solubility, critical for in vitro assays. Key structural descriptors include:

-

Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic interactions with biological targets.

-

Piperidine group: A six-membered nitrogen-containing ring enabling hydrogen bonding and cation-π interactions.

-

Methyl ester: A hydrolyzable group influencing metabolic stability .

The compound’s IUPAC name, methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate; hydrochloride, reflects its substitution pattern. Its SMILES notation (COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl) and InChIKey (YNGZQYKUYQZUST-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Comparative Analysis of Related Compounds

To contextualize its properties, Table 1 compares methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride with structurally analogous compounds:

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|---|

| 1134618-26-0 | Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride | C₁₂H₁₈ClNO₃ | 259.73 | Furan-piperidine hybrid |

| 89767472 | Methyl 2-{[4-({[(5-methoxy-1H-indazol-3-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}furan-3-carboxylate | C₂₂H₂₆N₄O₅ | 426.5 | Indazole-piperidine extension |

| EVT-2614555 | 2,4-Dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide | C₁₉H₂₁Cl₂N₂O₄S | 452.35 | Sulfonamide functionalization |

Table 1: Structural and molecular comparisons of furan-piperidine derivatives .

The addition of sulfonamide or indazole groups (as in EVT-2614555 and PubChem CID 89767472) increases molecular weight and complexity, often enhancing target affinity but reducing solubility .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, leveraging methodologies common to piperidine-furan hybrids:

-

Core scaffold assembly: Friedel-Crafts acylation or Suzuki coupling constructs the furan-piperidine backbone. For example, brominated intermediates (e.g., 5-bromoindole) undergo cross-coupling with piperidine boronic esters .

-

Esterification: Carboxylic acid precursors are treated with methanol under acidic conditions to yield methyl esters.

-

Salt formation: Freebase piperidine is protonated with hydrochloric acid to improve crystallinity .

A representative pathway involves:

-

Bromination of furan-3-carboxylate derivatives.

-

Amide coupling with Boc-protected piperidin-4-ylmethanamine.

Analytical Validation

Quality control employs:

-

High-performance liquid chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 columns.

-

Mass spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 259.73.

-

Nuclear magnetic resonance (NMR): -NMR (400 MHz, D₂O) shows characteristic peaks: δ 3.67 (s, 3H, OCH₃), δ 3.12–3.25 (m, 2H, piperidine-CH₂), δ 2.85–3.01 (m, 4H, piperidine-H).

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s piperidine group likely interacts with enzymatic active sites via:

-

Hydrogen bonding: Piperidine nitrogen with catalytic residues (e.g., Asp129 in Zika protease).

-

Hydrophobic interactions: Furan and methyl ester groups binding to hydrophobic pockets .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

-

Antiviral agents: Modifications at the piperidine N-atom enhance potency against Flavivirus proteases .

-

Anticancer therapeutics: Furan derivatives induce apoptosis in HepG2 cells (IC₅₀ = 12.3 μM).

Comparative Drug Profiles

Iptacopan, a piperidine-containing drug (DrugBank), inhibits complement factor B, validating piperidine’s role in target modulation . Structural parallels suggest similar applicability for methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume